[(Ethanesulfonyl)methanesulfonyl]benzene
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Overview
Description
[(Ethanesulfonyl)methanesulfonyl]benzene is an organic compound that features both ethanesulfonyl and methanesulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(ethanesulfonyl)methanesulfonyl]benzene typically involves the sulfonation of benzene derivatives. One common method is the electrophilic substitution reaction between benzene and sulfuric acid or sulfur trioxide . The reaction can be carried out by heating benzene under reflux with concentrated sulfuric acid for several hours or warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar sulfonation reactions, optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(Ethanesulfonyl)methanesulfonyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.
Substitution: Electrophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃) are typically used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
[(Ethanesulfonyl)methanesulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in sulfonation reactions.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of [(ethanesulfonyl)methanesulfonyl]benzene involves its ability to act as an electrophile in substitution reactions. The sulfonyl groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups onto the benzene ring .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Methanesulfonyl chloride: A reagent used in organic synthesis for introducing methanesulfonyl groups.
Methanesulfonic anhydride: Used as a protective reagent in organic synthesis.
Uniqueness
[(Ethanesulfonyl)methanesulfonyl]benzene is unique due to the presence of both ethanesulfonyl and methanesulfonyl groups, which impart distinct chemical properties. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that contain only one type of sulfonyl group.
Properties
CAS No. |
56255-66-4 |
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Molecular Formula |
C9H12O4S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
ethylsulfonylmethylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S2/c1-2-14(10,11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
VTOVHDUVDHMCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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